Cas no 1261569-78-1 (3-Iodo-5-nitrobenzenesulfonamide)

3-Iodo-5-nitrobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-Iodo-5-nitrobenzenesulfonamide
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- Inchi: 1S/C6H5IN2O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,(H2,8,12,13)
- InChI Key: MNKDWMKWHBGGHA-UHFFFAOYSA-N
- SMILES: IC1C=C(C=C(C=1)S(N)(=O)=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 327.90148 g/mol
- Monoisotopic Mass: 327.90148 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 114
- Molecular Weight: 328.09
- XLogP3: 1
3-Iodo-5-nitrobenzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013033428-1g |
3-Iodo-5-nitrobenzenesulfonamide |
1261569-78-1 | 97% | 1g |
$1519.80 | 2023-09-03 |
3-Iodo-5-nitrobenzenesulfonamide Related Literature
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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4. Book reviews
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
Additional information on 3-Iodo-5-nitrobenzenesulfonamide
Comprehensive Overview of 3-Iodo-5-nitrobenzenesulfonamide (CAS No. 1261569-78-1): Properties, Applications, and Industry Insights
3-Iodo-5-nitrobenzenesulfonamide (CAS 1261569-78-1) is a specialized sulfonamide derivative with a unique molecular structure featuring both iodo and nitro functional groups. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for synthesizing bioactive molecules. Its chemical formula, C6H5IN2O4S, reflects a balanced combination of reactivity and stability, making it valuable for cross-coupling reactions and drug discovery applications.
In recent years, the demand for halogenated sulfonamides like 3-Iodo-5-nitrobenzenesulfonamide has surged, driven by trends in precision medicine and green chemistry. Researchers frequently search for "iodo-nitro benzene derivatives" or "sulfonamide synthesis applications" to explore its role in catalysis and material science. The compound’s electron-withdrawing properties enhance its utility in palladium-catalyzed reactions, a hot topic in organic synthesis forums.
The physicochemical properties of CAS 1261569-78-1 include a molecular weight of 328.08 g/mol and moderate solubility in polar solvents like DMF and DMSO. These traits align with industry needs for high-yield intermediates, as highlighted in queries such as "nitrobenzenesulfonamide solubility" or "iodo-substituted sulfa drugs." Its stability under ambient conditions further supports logistics and storage, a practical concern for laboratory suppliers.
From an SEO perspective, terms like "buy 3-Iodo-5-nitrobenzenesulfonamide" or "1261569-78-1 supplier" reflect commercial interest. Meanwhile, academic searches focus on "mechanism of sulfonamide derivatives" or "nitro-iodo benzene reactivity," underscoring the compound’s dual appeal. Innovations in sustainable synthesis methods for such aromatic sulfonamides are also trending, linking to broader discussions on eco-friendly pharmaceuticals.
Quality control of 3-Iodo-5-nitrobenzenesulfonamide relies on advanced analytical techniques like HPLC and NMR spectroscopy, addressing common user questions about "purity standards for research chemicals." Regulatory compliance, particularly REACH and FDA guidelines for intermediates, further elevates its profile in GMP manufacturing discussions.
In summary, CAS 1261569-78-1 exemplifies the intersection of chemical innovation and market demand. Its versatility in medicinal chemistry and alignment with industry trends ensure sustained relevance, while safety data and application protocols remain critical to user engagement.
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